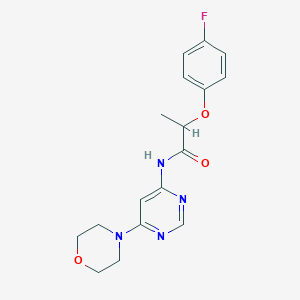

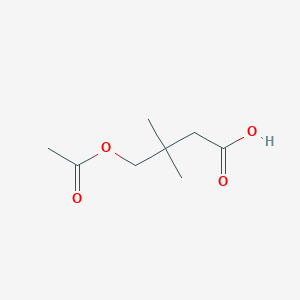

methyl (2R)-2-isocyanatopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2R)-2-isocyanatopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a colorless liquid with a molecular weight of 131.11 g/mol and a boiling point of 101-103°C. This compound is used as a reagent in the synthesis of various compounds, and its unique properties make it an essential tool in scientific research.

科学的研究の応用

Ring Opening Reactions

“Methyl (2R)-2-isocyanatopropanoate” is used in the study of ring-opening reactions. The acid-catalyzed ring-opening of methyl (+)-(1’R, 2R) and (-)-(1’R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates lead quantitatively to the corresponding 2(S)-(-)-chloro-3-[2’-hydroxy-1’®-phenyl-ethylamino] propionic acid methyl ester . This reaction is important in the synthesis of haloamines .

Drug Development

This compound is used in drug development, particularly in the development of new drugs that target the dopamine and serotonin systems. It has been shown to increase the release of dopamine and serotonin, neurotransmitters that play a crucial role in mood regulation, reward, and addiction.

Chemical Synthesis

Biochemical Studies

It has been shown to increase the activity of certain enzymes, including monoamine oxidase and tyrosine hydroxylase. It also increases the levels of dopamine and serotonin in the brain, which can lead to improved mood, increased motivation, and decreased anxiety.

Lab Experiments

“Methyl (2R)-2-isocyanatopropanoate” has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. It is also stable and easy to handle.

Investigation of Psychiatric Disorders

Synthesis of Benzamido Compounds

“Methyl (2R)-2-isocyanatopropanoate” is used in the synthesis of benzamido compounds. For instance, it was used in the synthesis of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate .

N-Alkylation Reactions

“Methyl (2R)-2-isocyanatopropanoate” is used in N-alkylation reactions. It was used in the N-alkylation of methyl -azido glycinate N-benzoylated by methyl 2-amino-2-phenylacetate .

特性

IUPAC Name |

methyl (2R)-2-isocyanatopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)

![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2873492.png)

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)